molecular formula C10H7BrO2 B11869289 3-bromo-2-methyl-4H-chromen-4-one CAS No. 69932-31-6

3-bromo-2-methyl-4H-chromen-4-one

Cat. No.: B11869289
CAS No.: 69932-31-6
M. Wt: 239.06 g/mol
InChI Key: FDWRTQHFRUGBHY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-methyl-4H-chromen-4-one typically involves the bromination of 2-methyl-4H-chromen-4-one. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted chromen-4-one derivatives.

    Oxidation Reactions: Formation of quinones.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

3-Bromo-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors and signaling pathways, leading to various biological effects such as apoptosis (programmed cell death) and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

69932-31-6

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

3-bromo-2-methylchromen-4-one

InChI

InChI=1S/C10H7BrO2/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3

InChI Key

FDWRTQHFRUGBHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2O1)Br

Origin of Product

United States

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